molecular formula C10H13N5O5 B12399035 5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12399035
M. Wt: 283.24 g/mol
InChI Key: JKSAKMHLWMCADM-BWZBUEFSSA-N
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Description

5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features an azidomethyl group attached to a pyrimidine ring, which is further connected to a sugar moiety. Its unique structure makes it a subject of interest in chemical, biological, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and malonic acid derivatives.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution, where a halomethyl derivative reacts with sodium azide.

    Attachment of the Sugar Moiety: The sugar moiety is attached through glycosylation reactions, often using protected sugar derivatives to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.

    Reduction: Reduction reactions may target the azidomethyl group, converting it to an amine.

    Substitution: The azidomethyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Sodium azide is a typical reagent for introducing the azidomethyl group.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives formed from the reduction of the azidomethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s azidomethyl group can be used for bioorthogonal labeling, enabling the study of biomolecular interactions in living systems.

Medicine

Medically, the compound has potential as a precursor for antiviral and anticancer agents. Its structural similarity to nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of 5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The azidomethyl group can form covalent bonds with target molecules, leading to inhibition or modification of their function. The sugar moiety facilitates cellular uptake and enhances the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(bromomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
  • 5-(chloromethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
  • 5-(iodomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Uniqueness

The presence of the azidomethyl group in 5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione distinguishes it from its halomethyl counterparts. This group imparts unique reactivity, particularly in bioorthogonal chemistry, making it a valuable tool for studying biological processes.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19)/t6-,7-,8-/m1/s1

InChI Key

JKSAKMHLWMCADM-BWZBUEFSSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O

Origin of Product

United States

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